Keto Tamibarotene

Drug Metabolism Pharmacokinetics Retinoid Chemistry

Accurate LC-MS/MS quantification of Tamibarotene metabolism requires the authentic metabolite standard; substituting the parent compound invalidates results. Keto Tamibarotene (CAS 162661-91-8) directly resolves this: • Definitive reference standard for identifying and quantifying the major CYP3A4-mediated metabolite in biological matrices. • Essential for pharmaceutical QC impurity profiling and regulatory compliance. • High purity (≥95%) ensures reliable method validation and reproducible data.

Molecular Formula C22H23NO4
Molecular Weight 365.429
CAS No. 162661-91-8
Cat. No. B564483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeto Tamibarotene
CAS162661-91-8
Synonyms4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-6-oxo-2-naphthalenyl)amino]carbonyl]benzoic Acid; 
Molecular FormulaC22H23NO4
Molecular Weight365.429
Structural Identifiers
SMILESCC1(CC(=O)C(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C
InChIInChI=1S/C22H23NO4/c1-21(2)12-18(24)22(3,4)16-10-9-15(11-17(16)21)23-19(25)13-5-7-14(8-6-13)20(26)27/h5-11H,12H2,1-4H3,(H,23,25)(H,26,27)
InChIKeyHKWXTAAIQIWIKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keto Tamibarotene: Metabolite and Research Tool


Keto Tamibarotene (CAS 162661-91-8) is a synthetic retinoid and the major metabolite of Tamibarotene (AM80) [1]. Structurally, it is characterized by a ketone functional group at the 6-position of the tetralin ring, a key modification from its parent compound . Its molecular formula is C22H23NO4, with a molecular weight of 365.42 g/mol . This compound is primarily utilized in analytical and pharmacokinetic research to study the metabolism of Tamibarotene and as a reference standard for impurity identification [2].

Why Keto Tamibarotene Cannot Be Substituted by Tamibarotene


Generic substitution of Keto Tamibarotene with Tamibarotene is not viable due to their distinct chemical identities and research applications. Keto Tamibarotene is a specific metabolite formed from Tamibarotene via CYP3A4-mediated oxidation . This structural difference is critical for analytical methods development, such as HPLC or LC-MS, where it serves as a unique reference standard for metabolite identification and quantification in biological samples. Using the parent compound as a substitute would invalidate analytical results and fail to accurately profile the metabolic pathway of Tamibarotene [1]. Furthermore, the presence of the ketone group alters the molecule's physicochemical properties, which may affect its behavior in assays compared to the parent compound, making it a distinct entity for specific research questions.

Keto Tamibarotene: Differentiation from Tamibarotene


CYP3A4-Mediated Oxidation and Structural Difference

Keto Tamibarotene is identified as the major metabolite of Tamibarotene, formed via CYP3A4-mediated oxidation . This metabolic conversion introduces a ketone group at the 6-position of the tetralin ring, a structural feature absent in the parent compound Tamibarotene [1]. This transformation results in a change in molecular formula from C22H25NO3 for Tamibarotene to C22H23NO4 for Keto Tamibarotene, reflecting the loss of two hydrogen atoms and the gain of one oxygen atom .

Drug Metabolism Pharmacokinetics Retinoid Chemistry

Utility as a Metabolite Reference Standard

Keto Tamibarotene is defined by its primary application as 'the major metabolite of Tamibarotene' [1]. This is in direct contrast to Tamibarotene, which is characterized as an 'orally active, synthetic retinoid' agonist . The quantitative utility of Keto Tamibarotene is in its role as a reference standard in methods such as HPLC and LC-MS, where it is used to quantify the extent of Tamibarotene metabolism in biological samples. This function is exclusive to the metabolite and cannot be fulfilled by the parent compound.

Analytical Chemistry Pharmacokinetics Metabolite Identification

Inferred Stability from Retinoid Class Analogy

While direct quantitative stability data for Keto Tamibarotene is not available in the provided sources, a class-level inference can be made. Tamibarotene is characterized by 'high stability to light, heat, and oxidation in air' compared to retinoic acid (ATRA) [1]. As a synthetic retinoid derivative sharing the same core structure, Keto Tamibarotene is expected to inherit this enhanced stability profile. The presence of the ketone group may further influence its reactivity, but this remains an inference without direct experimental comparison.

Stability Retinoid Chemistry Formulation

Keto Tamibarotene: Research and Industrial Applications


Analytical Reference Standard for Pharmacokinetics

Keto Tamibarotene is the definitive reference standard for developing and validating quantitative analytical methods, such as LC-MS/MS, to measure Tamibarotene metabolism in biological matrices. Its use ensures accurate quantification of this major metabolite in preclinical and clinical pharmacokinetic studies, a function that cannot be performed by the parent compound [1].

Impurity Profiling for Tamibarotene Quality Control

In pharmaceutical quality control, Keto Tamibarotene serves as a critical reference material for identifying and quantifying the major metabolic impurity in Tamibarotene active pharmaceutical ingredient (API) and finished dosage forms. Its availability as a high-purity standard (typically 95%) is essential for regulatory compliance and ensuring drug safety .

In Vitro CYP3A4 Metabolism Assays

This compound is a key product for in vitro studies investigating the CYP3A4-mediated oxidation of Tamibarotene. Researchers can use Keto Tamibarotene as a standard to confirm the identity of the metabolite formed in hepatocyte or microsomal incubations, thereby elucidating the metabolic pathway and potential drug-drug interaction liabilities of Tamibarotene .

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